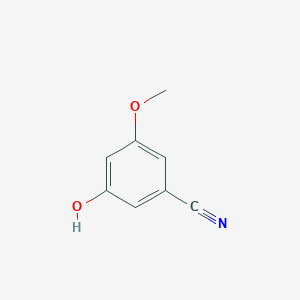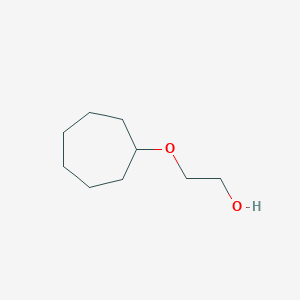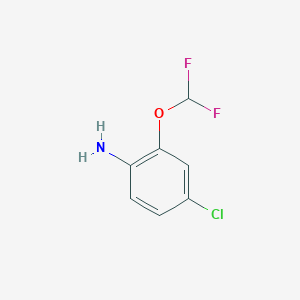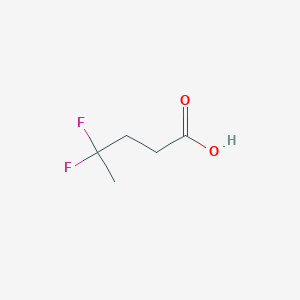
1-(5-Chlorothiophen-2-yl)propan-2-ol
Übersicht
Beschreibung
“1-(5-Chlorothiophen-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9ClOS . It is related to “1-(5-chlorothiophen-2-yl)propan-1-one”, which has a molecular weight of 174.65 .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C7H9ClOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3" . This code provides a unique representation of the compound’s molecular structure.Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)propan-2-ol is not well understood. It is believed that the compound acts as an intermediate in the synthesis of other compounds, and may act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have a low toxicity and is not known to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chlorothiophen-2-yl)propan-2-ol is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive choice for researchers. However, the compound is not very stable and can be easily degraded in the presence of air or light.
Zukünftige Richtungen
1-(5-Chlorothiophen-2-yl)propan-2-ol has potential applications in the synthesis of various organic compounds and pharmaceuticals. Further research is needed to explore the potential of this compound for use in the synthesis of biologically active compounds and as a reagent for the detection of certain proteins. Additionally, research should be conducted to determine the mechanism of action of this compound and to explore its biochemical and physiological effects. Other possible future directions include the development of more efficient synthesis methods for this compound and the investigation of its potential for use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)propan-2-ol has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of other compounds, including pharmaceuticals, inorganic compounds, and other organic compounds. It has also been studied for its potential use in the synthesis of biologically active compounds and as a reagent for the detection of certain proteins.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQWSAXTHHQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)

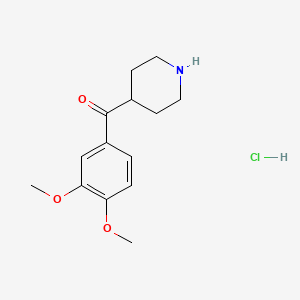
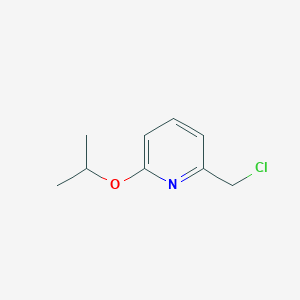
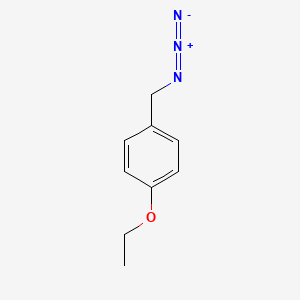
![1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one](/img/structure/B3376964.png)
![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)
